2-chloro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrobenzamide
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Description
2-chloro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrobenzamide is a useful research compound. Its molecular formula is C18H12ClN3O4S and its molecular weight is 401.82. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Research has demonstrated that benzothiazole derivatives, including those related to 2-chloro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrobenzamide, exhibit potent antibacterial activity. For instance, Gupta (2018) synthesized methoxy substituted benzothiazole derivatives that showed potent antibacterial activity against Pseudomonas aeruginosa, a micro-organism known for its resistance to antimicrobial agents. These findings are crucial as P. aeruginosa infections are a significant concern in hospitals due to their resistance to many antibiotics (Gupta, 2018).
Synthesis and Cytotoxicity for Anticancer Applications
Hour et al. (2007) conducted research on the synthesis and cytotoxicity of quinazolinone derivatives, which are structurally related to benzothiazole derivatives. They investigated their potential as anticancer agents by evaluating their cytotoxic effects on various cancer cell lines. Their findings indicate that these compounds, through their structural basis, could serve as leads for the development of new anticancer agents (Hour et al., 2007).
Antimicrobial and Antifungal Properties
Further expanding on the antimicrobial applications, Gupta (2018) also reported on the synthesis and antimicrobial activity of novel hydroxy substituted benzothiazole derivatives against Streptococcus pyogenes. These compounds, through methodical synthesis and evaluation, demonstrated potent activity against this bacteria, highlighting the potential of benzothiazole derivatives in combating various bacterial infections (Gupta, 2018).
Heterocyclic Compound Studies for NLO and Biological Applications
Prabukanthan et al. (2020) synthesized a heterocyclic organic compound N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide and conducted comprehensive studies on its crystal structure, optical, thermal, biological, and non-linear optical (NLO) properties. Their research underscores the versatility of benzothiazole derivatives in various scientific applications, from material science to biological activity assessment (Prabukanthan et al., 2020).
Properties
IUPAC Name |
2-chloro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O4S/c1-3-9-21-16-14(26-2)5-4-6-15(16)27-18(21)20-17(23)12-10-11(22(24)25)7-8-13(12)19/h1,4-8,10H,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXQHLZHYNLJJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)N2CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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